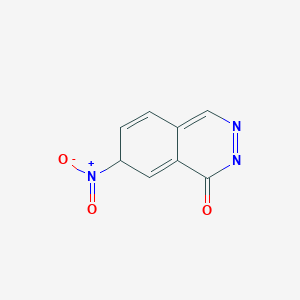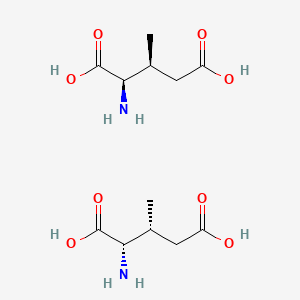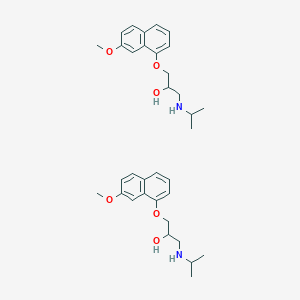
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is a chemical compound that belongs to the class of secondary alcohols It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propanol chain with an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol can be achieved through a multi-step process. One common method involves the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of cardiovascular diseases due to its structural similarity to β-adrenergic blockers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol involves its interaction with β2-adrenergic receptors. By blocking these receptors, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This results in various physiological effects, such as decreased heart rate and bronchodilation.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
Atenolol: Another β-adrenergic blocker with similar therapeutic applications.
Metoprolol: A β1-selective adrenergic blocker used in the treatment of cardiovascular diseases.
Uniqueness
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is unique due to its specific substitution pattern on the naphthalene ring and the presence of the methoxy group. This structural uniqueness may confer distinct pharmacological properties and potential advantages in certain therapeutic contexts.
Propiedades
Fórmula molecular |
C34H46N2O6 |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/2C17H23NO3/c2*1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h2*4-9,12,14,18-19H,10-11H2,1-3H3 |
Clave InChI |
ZBKNMZOZFAVSBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O.CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)

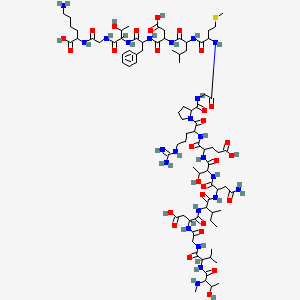


![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
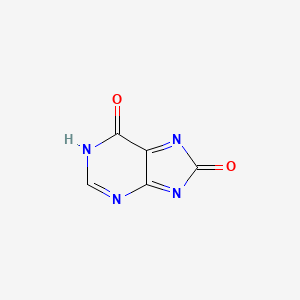
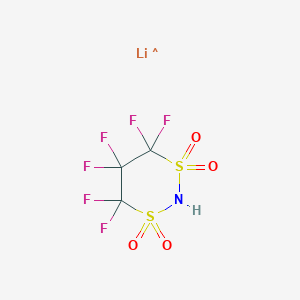
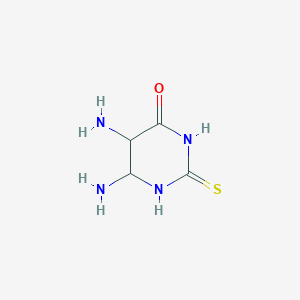

![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
